molecular formula C47H66N5O7PS B13440496 5'-BiotinPhosphoramidite

5'-BiotinPhosphoramidite

Cat. No.: B13440496
M. Wt: 876.1 g/mol
InChI Key: JIYXWDLIJGDABV-UHFFFAOYSA-N
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Description

5’-BiotinPhosphoramidite: is a specialized reagent used in the synthesis of biotinylated oligonucleotides. Biotin is a vitamin that binds with high affinity to streptavidin, a protein commonly used in molecular biology for the detection and purification of biotinylated molecules. The incorporation of biotin into oligonucleotides allows for their subsequent capture, detection, or immobilization, making 5’-BiotinPhosphoramidite a valuable tool in various biochemical and molecular biology applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-BiotinPhosphoramidite involves the attachment of a biotin moiety to a phosphoramidite group. This process typically includes the following steps:

Industrial Production Methods: Industrial production of 5’-BiotinPhosphoramidite follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 5’-BiotinPhosphoramidite primarily undergoes substitution reactions during oligonucleotide synthesis. The phosphoramidite group reacts with the hydroxyl group at the 5’ end of an oligonucleotide, forming a phosphite triester linkage.

Common Reagents and Conditions:

Major Products: The major product of these reactions is a biotinylated oligonucleotide, which can be further purified and used in various applications .

Scientific Research Applications

Chemistry: In chemistry, 5’-BiotinPhosphoramidite is used to synthesize biotinylated oligonucleotides for various analytical techniques, including affinity chromatography and mass spectrometry .

Biology: In molecular biology, biotinylated oligonucleotides are used in techniques such as polymerase chain reaction (PCR), in situ hybridization, and DNA sequencing. The strong biotin-streptavidin interaction allows for the efficient capture and detection of target nucleic acids .

Medicine: In medical research, biotinylated oligonucleotides are used in diagnostic assays and therapeutic applications. They enable the detection of specific DNA or RNA sequences associated with diseases, facilitating early diagnosis and treatment .

Industry: In the biotechnology industry, 5’-BiotinPhosphoramidite is used in the production of diagnostic kits and biosensors.

Mechanism of Action

The mechanism of action of 5’-BiotinPhosphoramidite involves the formation of a stable biotin-streptavidin complex. The biotin moiety binds to streptavidin with high affinity, allowing for the capture and immobilization of biotinylated oligonucleotides. This interaction is utilized in various applications to isolate, detect, and analyze target nucleic acids .

Properties

Molecular Formula

C47H66N5O7PS

Molecular Weight

876.1 g/mol

IUPAC Name

5-[3-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]pentanamide

InChI

InChI=1S/C47H66N5O7PS/c1-35(2)52(36(3)4)60(59-32-16-29-48)58-31-15-8-7-14-30-49-44(53)20-13-12-19-43-45-42(33-61-43)51(46(54)50-45)34-57-47(37-17-10-9-11-18-37,38-21-25-40(55-5)26-22-38)39-23-27-41(56-6)28-24-39/h9-11,17-18,21-28,35-36,42-43,45H,7-8,12-16,19-20,30-34H2,1-6H3,(H,49,53)(H,50,54)

InChI Key

JIYXWDLIJGDABV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(=O)CCCCC1C2C(CS1)N(C(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCC#N

Origin of Product

United States

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